1,4-Piperazinediethanol

Catalog No.
S1511937
CAS No.
122-96-3
M.F
C8H18N2O2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Piperazinediethanol

CAS Number

122-96-3

Product Name

1,4-Piperazinediethanol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C8H18N2O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h11-12H,1-8H2

InChI Key

VARKIGWTYBUWNT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)CCO

Canonical SMILES

C1CN(CCN1CCO)CCO

The exact mass of the compound 1,4-Piperazinediethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Piperazinediethanol is a bifunctional tertiary amine diol characterized by a rigid piperazine core flanked by two reactive hydroxyethyl groups. In industrial procurement, it is primarily specified as a specialized chain extender and functional amino polyol in the synthesis of high-performance polyurethanes, as well as an advanced solvent intermediate for acid gas scrubbing. Its dual functionality—combining the predictable step-growth reactivity of primary hydroxyl groups with the basicity and structural rigidity of a bis-tertiary amine—makes it highly relevant for formulating cationic waterborne dispersions, pH-responsive polymers, and thermally stable resins [1].

Substituting 1,4-Piperazinediethanol with standard aliphatic diols (such as 1,4-butanediol) or conventional alkanolamines (like N-methyldiethanolamine, MDEA) fundamentally alters polymer microphase separation and chemical stability. Unlike flexible aliphatic diols, the piperazine core introduces a rigid cyclic structure that significantly enhances the thermal stability of the hard segment in polyurethane elastomers [1]. Furthermore, compared to MDEA, the bis-tertiary amine structure of 1,4-Piperazinediethanol provides a higher density of protonatable sites per molecule, which is critical for achieving targeted dispersion stability and antimicrobial efficacy in cationic waterborne polyurethane systems without over-diluting the polymer backbone [1]. In gas treatment applications, its specific steric profile and high boiling point prevent the excessive solvent volatility and irreversible thermal degradation pathways commonly observed with primary amines like monoethanolamine (MEA)[2].

Enhancement of Polyurethane Thermal Stability and Mechanical Toughness

When utilized as a chain extender in polyurethane synthesis, 1,4-Piperazinediethanol imparts quantifiable thermal resistance due to the rigidity of its cyclic core. Studies on poly(tetramethylene oxide) glycol-based polyurethanes demonstrate that incorporating 1,4-Piperazinediethanol yields linear polymers with a 5% weight loss threshold between 250–280 °C, and cross-linked variants reaching 295–320 °C [1]. Furthermore, these formulations achieve high tensile strengths of up to 38 MPa and elongations at break of 1140% [1]. Standard aliphatic chain extenders typically fail to achieve this combination of high thermal degradation onset and extreme elasticity.

Evidence Dimension5% Weight Loss Temperature (Thermal Stability)
Target Compound Data250–280 °C (linear) to 295–320 °C (cross-linked) for 1,4-Piperazinediethanol-extended PU
Comparator Or BaselineStandard aliphatic diol-extended PUs (typically <250 °C onset)
Quantified DifferenceUp to 70 °C higher thermal degradation onset in cross-linked networks
ConditionsThermogravimetric analysis (TGA) of synthesized polyurethane elastomers

Procuring 1,4-Piperazinediethanol allows formulators to manufacture high-temperature-resistant polyurethane elastomers that maintain structural integrity in demanding industrial environments.

Cationic Charge Density in Waterborne Polyurethane Dispersions (WPUDs)

In the formulation of cationic waterborne polyurethanes, the choice of amino polyol directly dictates the dispersion stability and functional properties of the final coating. 1,4-Piperazinediethanol (PDE) provides two tertiary amine sites per molecule, whereas the industry-standard N-methyldiethanolamine (MDEA) provides only one [1]. This structural difference allows PDE-based polyurethanes to achieve a higher degree of microphase mixing and an improved hydrophilic-lipophilic balance upon protonation or quaternization [1]. Consequently, PDE is utilized to enhance the inherent antibacterial properties and stability of renewable cationic polyurethane coatings without requiring a higher molar loading of the chain extender.

Evidence DimensionProtonatable Tertiary Amine Density
Target Compound Data2 tertiary amine sites per molecule (1,4-Piperazinediethanol)
Comparator Or Baseline1 tertiary amine site per molecule (N-Methyldiethanolamine, MDEA)
Quantified Difference100% higher cationic site density per mole of chain extender
ConditionsAqueous dispersion formulation of cationic polyurethane prepolymers

Selecting this compound over MDEA enables manufacturers to achieve stable, highly functional waterborne dispersions with lower overall chain extender loadings.

Reversibility and Stability in Acid Gas (SO2/CO2) Scrubbing

1,4-Piperazinediethanol is increasingly specified in advanced desulfurization and carbon capture solvents due to its resistance to irreversible degradation. While primary amines like MEA undergo rapid carbamate polymerization and oxidative degradation at temperatures above 135 °C, the sterically hindered, bis-tertiary amine structure of 1,4-Piperazinediethanol forms unstable sulfite/carbonate intermediates. This allows for highly efficient thermal desorption and solvent recycling at elevated temperatures without the massive solvent make-up costs associated with MEA degradation [1].

Evidence DimensionThermal Degradation and Desorption Efficiency
Target Compound DataReversible sulfite/carbonate formation with high thermal stability
Comparator Or BaselineMonoethanolamine (MEA) (forms irreversible degradation products >135 °C)
Quantified DifferenceSignificant reduction in irreversible heat stable salts (HSS) and solvent loss
ConditionsHigh-temperature acid gas desorption and solvent regeneration cycles

For gas treatment facilities, replacing standard primary amines with piperazine-derived tertiary amines drastically reduces operational costs related to solvent degradation and equipment corrosion.

High-Performance Polyurethane Elastomers

1,4-Piperazinediethanol is a highly effective chain extender for manufacturing PU elastomers requiring high thermal stability (up to 320 °C) and robust mechanical properties (38 MPa tensile strength). It is particularly suited for industrial seals, gaskets, and specialized automotive components where standard aliphatic diols fail under thermal stress[1].

Antibacterial Waterborne Polyurethane Coatings

As an amino polyol, it is highly recommended for formulating cationic waterborne polyurethane dispersions (WPUDs). Its dual tertiary amine sites allow for efficient quaternization, making it highly suitable for eco-friendly, antibacterial coatings in medical and textile applications, outperforming single-amine polyols like MDEA[2].

Regenerable Desulfurization and Gas Sweetening Solvents

It is an advanced choice for formulating amine scrubbing solutions for SO2 and CO2 capture. Its thermal stability and reversible acid-gas binding make it a highly cost-effective, low-degradation alternative to conventional MEA or DEA systems in thermal power plants and petrochemical refineries .

Physical Description

Liquid

XLogP3

-1.3

Melting Point

134.75 °C

UNII

EQ349PKX8Y

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 83 of 89 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

122-96-3

Wikipedia

1,4-di(2-hydroxyethyl)piperazine

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
1,4-Piperazinediethanol: ACTIVE

Dates

Last modified: 08-15-2023

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